Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of the Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its prevalence in nature as a key component of nucleic acids (cytosine, thymine, and uracil) has made it a privileged heterocycle in the design of therapeutic agents that can effectively interact with biological systems. Pyrimidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[5] Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of the pyrimidine ring is of paramount importance to researchers, scientists, and drug development professionals.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool in the synthetic chemist's arsenal for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[6][7] These reactions offer a highly efficient and selective means to introduce a wide array of substituents onto the pyrimidine core under relatively mild conditions, enabling the rapid generation of diverse compound libraries for biological screening.[8] This guide provides an in-depth technical overview and detailed, field-proven protocols for the palladium-catalyzed cross-coupling of 4-Chloro-6-isopropylpyrimidine, a versatile building block for the synthesis of novel drug candidates.
Understanding the Fundamentals: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for C-C coupling) or amine/alkyne coordination and subsequent steps (for C-N and C-sp coupling), and reductive elimination.[9][10]
The Generalized Catalytic Cycle
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RedElim -> Pd0 [label=" Catalyst\nRegeneration"];
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Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base, and solvent are critical parameters that significantly influence the efficiency and outcome of the reaction.[11] The ligand, in particular, plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[12] For electron-deficient heteroaryl chlorides like 4-Chloro-6-isopropylpyrimidine, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition step.[13]
Application & Protocols
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) bonds, making it a go-to reaction for the synthesis of biaryl and heteroaryl-aryl structures.[10] The reaction's tolerance of a wide range of functional groups and the low toxicity of the boron-containing reagents contribute to its popularity in pharmaceutical synthesis.[11]
Rationale for Protocol Design:
For an electron-deficient substrate like 4-Chloro-6-isopropylpyrimidine, a highly active catalyst system is necessary to achieve efficient coupling. The use of a bulky, electron-rich phosphine ligand such as XPhos or SPhos is recommended to facilitate the oxidative addition of the aryl chloride to the palladium(0) center. A moderately strong base like potassium phosphate (K₃PO₄) is often effective in promoting the transmetalation step without causing decomposition of the starting materials or products. A polar aprotic solvent system, such as 1,4-dioxane/water, is commonly employed to ensure the solubility of both the organic and inorganic reagents. Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes.[6][9][14]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
| Parameter | Value | Rationale |
| Reactants | 4-Chloro-6-isopropylpyrimidine (1.0 equiv), Arylboronic acid (1.2 equiv) | A slight excess of the boronic acid ensures complete consumption of the limiting pyrimidine. |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A common and effective palladium(0) precursor. |
| Ligand | XPhos (4 mol%) | A bulky, electron-rich ligand that promotes the oxidative addition of aryl chlorides. |
| Base | K₃PO₄ (2.0 equiv) | An effective base for Suzuki couplings with heteroaryl chlorides. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 100 °C (Microwave) or 110 °C (Conventional) | Elevated temperature is required to overcome the activation barrier for the C-Cl bond cleavage. |
| Time | 15-30 min (Microwave) or 12-24 h (Conventional) | Microwave irradiation significantly reduces reaction times. |
Step-by-Step Procedure:
-
To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add 4-Chloro-6-isopropylpyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium precursor (Pd₂(dba)₃, 0.02 mmol) and the ligand (XPhos, 0.04 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (1,4-dioxane/H₂O, 4:1, 5 mL).
-
If using a microwave reactor, seal the vial and heat to 100 °C for 15-30 minutes. If using conventional heating, heat the mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-isopropylpyrimidine.
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Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[5] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery for the introduction of nitrogen-containing functionalities.[4]
Rationale for Protocol Design:
The coupling of amines with electron-deficient heteroaryl chlorides can be challenging. A highly active catalyst system is required to promote both the oxidative addition and the C-N reductive elimination steps. The use of a bulky biarylphosphine ligand like BrettPhos or a similar generation ligand is often crucial for achieving high yields. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13] Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are preferred to minimize side reactions.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
| Parameter | Value | Rationale |
| Reactants | 4-Chloro-6-isopropylpyrimidine (1.0 equiv), Amine (1.2 equiv) | A slight excess of the amine is used to drive the reaction to completion. |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst | Common palladium source for generating the active Pd(0) species. |
| Ligand | BrettPhos (2-4 mol%) | A highly effective ligand for the amination of heteroaryl chlorides. |
| Base | NaOtBu (1.4 equiv) | A strong, non-nucleophilic base that promotes amine deprotonation. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous conditions are crucial for the success of the reaction. |
| Temperature | 100-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Time | 4-24 h | Reaction times can vary depending on the reactivity of the amine. |
Step-by-Step Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add the palladium precursor (Pd₂(dba)₃, 0.01-0.02 mmol), the ligand (BrettPhos, 0.02-0.04 mmol), and the base (NaOtBu, 1.4 mmol).
-
Add 4-Chloro-6-isopropylpyrimidine (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed solvent (toluene or 1,4-dioxane, 5 mL).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
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Deprotonation -> PdII_amido;
PdII_amido -> RedElim;
RedElim -> Product;
RedElim -> Pd0;
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[15] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials.[16]
Rationale for Protocol Design:
The Sonogashira coupling of heteroaryl chlorides can be sluggish. The use of a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine ligand is common.[15] Copper(I) iodide is typically used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and also serves as a solvent or co-solvent.
Detailed Experimental Protocol: Sonogashira Coupling
| Parameter | Value | Rationale |
| Reactants | 4-Chloro-6-isopropylpyrimidine (1.0 equiv), Terminal alkyne (1.5 equiv) | An excess of the alkyne is often used to ensure complete reaction and to compensate for potential homocoupling. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A classic and effective catalyst for Sonogashira couplings. |
| Co-catalyst | CuI (10 mol%) | Facilitates the formation of the copper acetylide intermediate. |
| Base | Et₃N (2.0 equiv) | Serves as both a base and a solvent/co-solvent. |
| Solvent | DMF or THF (anhydrous) | A polar aprotic solvent is typically used. |
| Temperature | 60-80 °C | Milder conditions are often sufficient compared to other cross-coupling reactions. |
| Time | 6-12 h | Reaction times are typically moderate. |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add 4-Chloro-6-isopropylpyrimidine (1.0 mmol), the palladium catalyst (Pd(PPh₃)₄, 0.05 mmol), and the copper(I) iodide (0.1 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (DMF or THF, 5 mL) and the base (Et₃N, 2.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Heat the reaction mixture at 60-80 °C for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by flash column chromatography.
Heck Reaction: Olefination of the Pyrimidine Ring
The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. It is a powerful method for the synthesis of substituted alkenes and has found wide application in the synthesis of fine chemicals and pharmaceuticals.[9]
Rationale for Protocol Design:
The Heck reaction of electron-deficient heteroaryl chlorides can be challenging due to the potential for catalyst deactivation and competing side reactions.[3] The use of a robust catalyst system, often involving a palladacycle or a combination of a palladium precursor with a bulky, electron-rich ligand, is beneficial.[1] A phosphine-free system or one with a hindered ligand can be advantageous. A variety of bases can be used, with inorganic bases like potassium carbonate or organic bases like triethylamine being common choices. High temperatures are often required to drive the reaction to completion.
Detailed Experimental Protocol: Heck Reaction
| Parameter | Value | Rationale |
| Reactants | 4-Chloro-6-isopropylpyrimidine (1.0 equiv), Alkene (e.g., n-butyl acrylate) (1.5 equiv) | An excess of the alkene is used to favor the desired coupling. |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and relatively inexpensive palladium precursor. |
| Ligand | P(o-tol)₃ (4-10 mol%) or none (ligandless conditions) | A moderately bulky phosphine ligand can be effective; ligandless conditions may also be viable. |
| Base | K₂CO₃ (1.5 equiv) or Et₃N (2.0 equiv) | The choice of base can influence the reaction outcome. |
| Solvent | DMF or NMP (anhydrous) | High-boiling polar aprotic solvents are typically used. |
| Temperature | 120-140 °C | High temperatures are generally required for the Heck reaction of aryl chlorides. |
| Time | 12-48 h | Reaction times can be long, especially for less reactive substrates. |
Step-by-Step Procedure:
-
To a pressure tube, add 4-Chloro-6-isopropylpyrimidine (1.0 mmol), the palladium catalyst (Pd(OAc)₂, 0.02-0.05 mmol), and the ligand if used (P(o-tol)₃, 0.04-0.10 mmol).
-
Add the base (K₂CO₃, 1.5 mmol, or Et₃N, 2.0 mmol).
-
Add the anhydrous solvent (DMF or NMP, 5 mL).
-
Add the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture at 120-140 °C for 12-48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group
The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be readily converted into a variety of other functional groups, including carboxylic acids, amines, and amides. Palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles.[12]
Rationale for Protocol Design:
The cyanation of heteroaryl chlorides can be achieved using a variety of cyanide sources. For safety and ease of handling, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a preferred, non-toxic alternative to more hazardous cyanide salts. A robust palladium catalyst system, often employing a palladacycle or a bulky ligand, is necessary to overcome catalyst poisoning by the cyanide ion. The reaction is typically carried out in a mixture of an organic solvent and water.
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation
| Parameter | Value | Rationale |
| Reactants | 4-Chloro-6-isopropylpyrimidine (1.0 equiv) | The limiting reagent. |
| Cyanide Source | K₄[Fe(CN)₆] (0.5 equiv) | A non-toxic and effective source of cyanide. |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common palladium precursor. |
| Ligand | cataCXium A (4 mol%) | A bulky phosphine ligand effective for cyanation reactions. |
| Base | K₂CO₃ (0.1 equiv) | A mild base to facilitate the reaction. |
| Solvent | t-Amyl-OH or Dioxane/H₂O | The choice of solvent can impact the reaction efficiency. |
| Temperature | 120 °C | Elevated temperature is required for the activation of the C-Cl bond. |
| Time | 12-24 h | Reaction times can vary depending on the substrate. |
Step-by-Step Procedure:
-
To a Schlenk tube, add 4-Chloro-6-isopropylpyrimidine (1.0 mmol), potassium hexacyanoferrate(II) (0.5 mmol), palladium acetate (0.02 mmol), cataCXium A (0.04 mmol), and potassium carbonate (0.1 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent (t-Amyl-OH or Dioxane/H₂O, 5 mL).
-
Heat the mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate and water.
-
Filter the mixture through a pad of celite.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 4-Chloro-6-isopropylpyrimidine scaffold. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions provide a robust starting point for researchers in the field of drug discovery and development. The key to success in these transformations lies in the careful selection of the catalyst system, including the palladium precursor and, most importantly, the ligand, as well as the optimization of reaction conditions such as base, solvent, and temperature. By leveraging these powerful synthetic methods, scientists can efficiently generate diverse libraries of novel pyrimidine derivatives for the discovery of new therapeutic agents.
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Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
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Role of palladium catalyst in cross-coupling reactions. Medium. [Link]
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Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Semantic Scholar. [Link]
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Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable. [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
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17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
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Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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Heck reaction. Wikipedia. [Link]
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Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
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Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]
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Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
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Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. PubMed. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link]
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. [Link]
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Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. [Link]
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INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc. [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. [Link]
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Heck Reaction Mechanism. BYJU'S. [Link]
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Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]
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